REACTION_SMILES
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[C:19]([Si:20]([CH3:21])([CH3:22])[O:24][CH2:25][CH2:26][CH:27]([OH:28])[c:29]1[c:30]([Cl:35])[n:31][cH:32][cH:33][cH:34]1)([CH3:23])([CH3:36])[CH3:37].[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:2][CH2:3][CH2:4][CH2:5][N+:6]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[F-:1]>>[OH:24][CH2:25][CH2:26][CH:27]([OH:28])[c:29]1[c:30]([Cl:35])[n:31][cH:32][cH:33][cH:34]1
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Name
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CC(C)(C)[Si](C)(C)OCCC(O)c1cccnc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCC(O)c1cccnc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
|
|
Type
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product
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Smiles
|
OCCC(O)c1cccnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |